Acide hexachloroplatinique(IV) hexahydraté

Vue d'ensemble

Description

Chloroplatinic acid hydrate, also known as hexachloroplatinic acid hydrate, is a chemical compound composed of platinum, chlorine, and water. It is a white, crystalline solid that is insoluble in water and most organic solvents. Chloroplatinic acid hydrate is used in a variety of scientific applications, including as a catalyst in chemical synthesis, as a reagent in analytical chemistry, and for the production of pharmaceuticals and other materials. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for chloroplatinic acid hydrate.

Applications De Recherche Scientifique

Détermination du Potassium

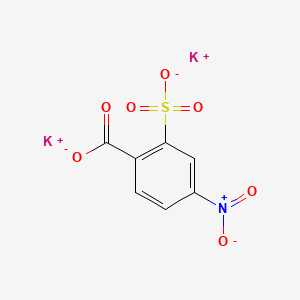

L'acide hexachloroplatinique(IV) hexahydraté est utilisé en chimie analytique pour la détermination du potassium par précipitation sélective en chloroplatinate de potassium .

Purification du Platine

Il joue un rôle important dans le processus de purification du platine, offrant un moyen d'obtenir du platine pur à partir de diverses sources .

Catalyse en Synthèse Organique

Le composé est utilisé en catalyse lors de l'addition d'hydrures de silicium aux doubles liaisons oléfiniques et dans l'hydrosilylation d'alcynes catalysée au platine .

Synthèse de Nanoparticules de Platine

L'acide hexachloroplatinique(IV) hexahydraté sert de précurseur du platine dans la synthèse de nanoparticules de platine, souvent en utilisant des agents réducteurs comme l'hydrazine .

Électrolyte en Électrodéposition

Il est utilisé comme électrolyte dans la préparation de divers nanomatériaux de platine supportés sur carbone par la méthode d'électrodéposition .

Catalyseur pour les Monomères et les Polymères Organosilicon

Les solutions alcooliques d'acide hexachloroplatinique(IV) hexahydraté sont largement utilisées comme catalyseurs dans la production de monomères et de polymères organosilicon .

Synthèse Biologique de Nanoparticules

Le composé a été utilisé dans la synthèse biologique rapide de nanoparticules de platine en utilisant des extraits végétaux comme agents réducteurs .

Applications Photocatalytiques

L'acide hexachloroplatinique(IV) hexahydraté est ajouté aux systèmes TiO2 pour améliorer leur activité photocatalytique sous irradiation LED .

Mécanisme D'action

Target of Action

Chloroplatinic acid hydrate primarily targets olefins and silicon hydrides . It acts as a catalyst for the addition of silicon hydrides to olefinic double bonds, a process known as hydrosilylation . This interaction with olefins and silicon hydrides is crucial for its role in various chemical reactions.

Mode of Action

The interaction of Chloroplatinic acid hydrate with its targets involves the catalysis of the addition of hydrosilanes to olefins . This catalytic action results in the formation of new compounds through the hydrosilylation process . The compound also catalyzes the hydrogenation, carbonylation, oxidation, and coupling reactions .

Biochemical Pathways

Chloroplatinic acid hydrate affects the biochemical pathway of hydrosilylation . In this pathway, the compound facilitates the addition of silicon hydrides to olefinic double bonds . The downstream effects of this pathway include the production of organosilicon monomers and polymers .

Pharmacokinetics

It is known that the compound is highly soluble in water , which could potentially impact its bioavailability

Result of Action

The molecular and cellular effects of Chloroplatinic acid hydrate’s action primarily involve the transformation of olefins and silicon hydrides into new compounds through the process of hydrosilylation . This results in the production of organosilicon monomers and polymers .

Action Environment

The action, efficacy, and stability of Chloroplatinic acid hydrate can be influenced by environmental factors. For instance, the compound is highly hygroscopic , meaning it readily absorbs moisture from the environment. This property necessitates careful storage and handling to prevent water absorption and degradation . Furthermore, the compound’s catalytic activity is strongly dependent on the chloroplatinic acid-to-graphene oxide mass ratio during the synthesis step .

Propriétés

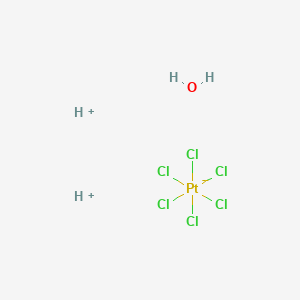

IUPAC Name |

hexachloroplatinum(2-);hydron;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIOYUPLNYLSSR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H4OPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26023-84-7 | |

| Record name | Platinate(2-), hexachloro-, hydrogen, hydrate (1:2:?), (OC-6-11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of chloroplatinic acid hydrate in materials science?

A1: Chloroplatinic acid hydrate is a versatile precursor in materials science. One prominent application is in the fabrication of dye-sensitized solar cells (DSSCs). It serves as the source of platinum for producing catalytic counter-electrodes, crucial for DSSC efficiency []. Additionally, it plays a vital role in synthesizing Pt-based catalysts supported on various materials like carbon black. These catalysts exhibit significant activity in fuel cell applications, particularly for methanol oxidation [, ].

Q2: How is chloroplatinic acid hydrate utilized in the context of circular economy and resource efficiency?

A2: A study highlights the potential of recovering platinum from waste thermocouples and converting it into chloroplatinic acid hydrate []. This recovered compound can then be used to manufacture catalytic electrodes for DSSCs. This process not only offers significant material cost savings compared to purchasing commercial chloroplatinic acid hydrate but also contributes to a circular economy by diverting platinum from landfills and reducing the need for primary platinum production [].

Q3: What are the structural characteristics of the platinum(IV) complex derived from chloroplatinic acid hydrate and its potential biological activity?

A3: Researchers have synthesized a novel platinum(IV) complex, [Pt(SCN)2(paO)2], using chloroplatinic acid hydrate as a starting material, reacting it with pyridine-2-carbaldehyde-oxime (paOH) and potassium thiocyanate []. Single-crystal X-ray diffraction revealed a distorted octahedral geometry around the platinum center, with two thiocyanate ligands and two bidentate paO ligands. Interestingly, in vitro studies demonstrated this complex's cytotoxic activity against various cancer cell lines, suggesting its potential as an anti-cancer agent [].

Q4: Can chloroplatinic acid hydrate be used in the synthesis of nanomaterials, and if so, how does it impact their properties?

A4: Yes, chloroplatinic acid hydrate is used in the synthesis of platinum nanospheres. These nanospheres can be further modified with phosphotungstic acid to enhance their catalytic properties []. This modification significantly impacts the electrochemical behavior of the material, making it a promising candidate for fuel cell applications.

Q5: What analytical techniques are commonly employed to characterize materials synthesized using chloroplatinic acid hydrate?

A5: Various techniques are used to analyze materials derived from chloroplatinic acid hydrate. X-ray diffraction (XRD) helps determine the crystallinity and potential alloy formation in catalysts [, ]. Transmission electron microscopy (TEM) is employed to analyze the size and morphology of platinum nanoparticles []. X-ray photoelectron spectroscopy (XPS) provides insights into the elemental composition and oxidation states of elements within the material [, ]. Additionally, electrochemical techniques such as cyclic voltammetry (CV) and chronoamperometry (CA) are used to evaluate the catalytic activity and stability of the synthesized materials, particularly in fuel cell applications [, , ].

Q6: Are there any environmental concerns associated with chloroplatinic acid hydrate, and how are they addressed?

A6: While chloroplatinic acid hydrate is crucial for various applications, its use raises environmental concerns due to the potential release of platinum into the environment. This concern is addressed through efforts focused on recycling and resource efficiency. Recovering platinum from waste materials like thermocouples and incorporating it back into the production cycle minimizes waste and reduces the environmental impact associated with mining and processing fresh platinum [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.